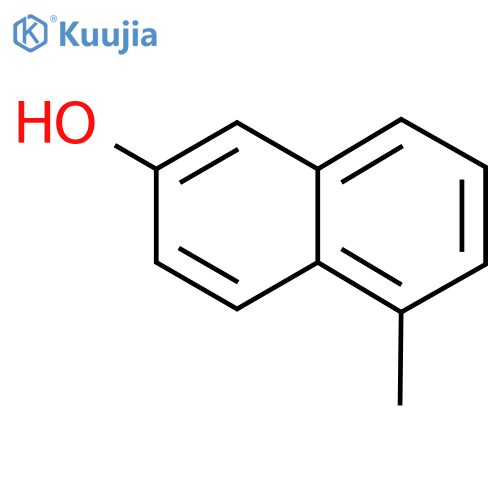Cas no 66256-29-9 (5-methylnaphthalen-2-ol)

5-methylnaphthalen-2-ol structure
商品名:5-methylnaphthalen-2-ol
5-methylnaphthalen-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-METHYL-2-NAPHTHOL
- 5-Methyl-2-naphtholneat
- 5-METHYLNAPHTHALEN-2-OL
- 2-Hydroxy-5-methylnaphthalene
- 5-Methyl-[2]naphthol
- 5-Methyl-naphthol-(2)
- 6-Hydroxy-1-methyl-naphthalin
- 6-methyl-1-naphthol
- 5-Methyl-2-naphthalenol
- 2-Naphthalenol, 5-methyl-
- 66256-29-9
- SCHEMBL1402424
- N14584
- DTXSID90597373
- AKOS006305895
- FT-0737126
- CS-0148275
- EN300-114181
- 5-methyl-2-naphthol/6-methyl-1-naphthol
- 5-methylnaphthalen-2-ol
-
- インチ: 1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3
- InChIKey: VVTMLJYBQHRIPC-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(C)C=CC=C2C=1
計算された属性
- せいみつぶんしりょう: 316.14600
- どういたいしつりょう: 158.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104-105 ºC
- ようかいど: 極微溶性(0.15 g/l)(25ºC)、
- PSA: 40.46000
- LogP: 5.70760
5-methylnaphthalen-2-ol セキュリティ情報
5-methylnaphthalen-2-ol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
5-methylnaphthalen-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114181-0.1g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.1g |
$518.0 | 2023-10-26 | |
| Enamine | EN300-114181-0.5g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.5g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-114181-1.0g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 1g |
$1500.0 | 2023-06-09 | |
| Alichem | A219002666-500mg |
5-Methyl-2-naphthol |
66256-29-9 | 98% | 500mg |
$1058.40 | 2023-09-01 | |
| Enamine | EN300-114181-0.25g |
5-methylnaphthalen-2-ol |
66256-29-9 | 95% | 0.25g |
$743.0 | 2023-10-26 | |
| Alichem | A219002666-1g |
5-Methyl-2-naphthol |
66256-29-9 | 98% | 1g |
$1651.30 | 2023-09-01 | |
| Aaron | AR00FCAS-10g |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 10g |
$8894.00 | 2023-12-15 | |
| 1PlusChem | 1P00FC2G-250mg |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 250mg |
$981.00 | 2024-04-22 | |
| Aaron | AR00FCAS-100mg |
5-METHYL-2-NAPHTHOL/6-METHYL-1-NAPHTHOL |
66256-29-9 | 95% | 100mg |
$738.00 | 2025-02-17 | |
| A2B Chem LLC | AH14680-100mg |
5-Methylnaphthalen-2-ol |
66256-29-9 | 95% | 100mg |
$581.00 | 2024-04-19 |
5-methylnaphthalen-2-ol 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
66256-29-9 (5-methylnaphthalen-2-ol) 関連製品
- 1076-26-2(1-Methylnaphthalen-2-ol)
- 17579-79-2(6-Methylnaphthalen-2-ol)
- 26593-50-0(2-Naphthalenol,7-methyl-)
- 19393-87-4(8-methylnaphthalen-2-ol)
- 10240-08-1(4-Methylnaphthalen-1-ol)
- 51149-87-2(1-Naphthalenol, 5-methyl-)
- 24894-78-8(1-Naphthalenol,6-methyl-)
- 6939-33-9(7-Methyl-1-naphthol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
